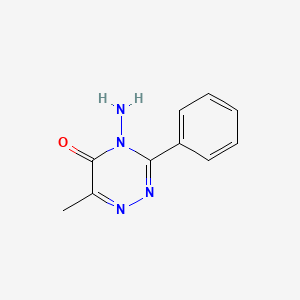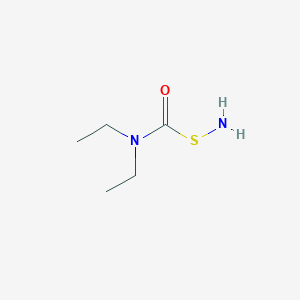
(Aminosulfanyl)(diethylamino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminosulfanyl)(diethylamino)methanone is an organic compound characterized by the presence of an aminosulfanyl group and a diethylamino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Aminosulfanyl)(diethylamino)methanone typically involves the reaction of diethylamine with a suitable precursor containing an aminosulfanyl group. One common method is the reaction of diethylamine with a thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted methanone derivatives.
Scientific Research Applications
(Aminosulfanyl)(diethylamino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Aminosulfanyl)(diethylamino)methanone involves its interaction with molecular targets through its reactive functional groups. The aminosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethylamino group can interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
(Aminosulfanyl)(dimethylamino)methanone: Similar structure but with methyl groups instead of ethyl groups.
(Aminosulfanyl)(dipropylamino)methanone: Similar structure but with propyl groups instead of ethyl groups.
(Aminosulfanyl)(diisopropylamino)methanone: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: (Aminosulfanyl)(diethylamino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
137807-35-3 |
|---|---|
Molecular Formula |
C5H12N2OS |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
S-amino N,N-diethylcarbamothioate |
InChI |
InChI=1S/C5H12N2OS/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
InChI Key |
VFUAQDKVFQJXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
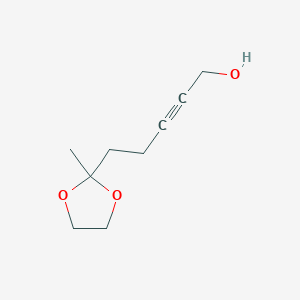
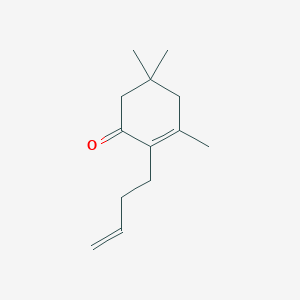
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
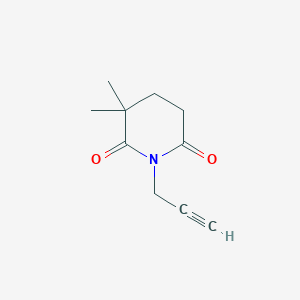



![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
